![molecular formula C15H14ClNO4S2 B2780271 methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate CAS No. 2097920-20-0](/img/structure/B2780271.png)

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

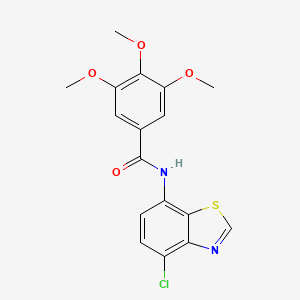

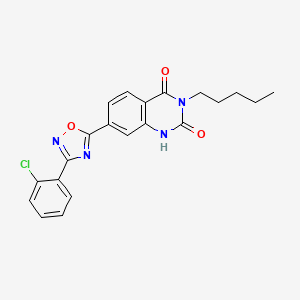

Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-c]pyridine core, which is a bicyclic system containing a five-membered thiene ring fused with a six-membered pyridine ring . The molecule also contains a sulfonyl group attached to the thieno[3,2-c]pyridine core and a benzoate group attached to the sulfonyl group.Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

The thieno[2,3-c]pyridine scaffold, including our compound, has been explored as a potential starting point for developing kinase inhibitors . Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers have synthesized derivatives. Notably, the compound we’re discussing was identified as a hit compound for inhibiting the GRK2 kinase. Further structure-driven optimization led to the preparation of potent and highly ligand-efficient inhibitors, which could serve as a foundation for future drug discovery programs.

Bicyclic Heteroaromatic Motifs in Medicinal Chemistry

Heteroaromatic scaffolds play a crucial role in medicinal chemistry. The thieno[2,3-c]pyridine system combines well-defined structural features with the ability of heteroatoms to form secondary interactions with biological targets. These interactions enhance selectivity and reactivity. Researchers have explored this scaffold due to its potential as an ATP-mimetic kinase inhibitor .

Antitumor Activity

Thiophene derivatives, including thieno[2,3-c]pyridines, exhibit antitumor activity . While specific studies on our compound are scarce, its structural features suggest potential in cancer research. Investigating its effects on tumor cell lines and understanding its mechanism of action could yield valuable insights.

Material Science: Light-Emitting Diodes (LEDs)

Thiophene derivatives find applications in material science, including the fabrication of light-emitting diodes (LEDs) . Although our compound’s direct role in LEDs is not established, its thiophene moiety could contribute to electronic properties. Further exploration may reveal its suitability for optoelectronic devices.

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity . While our compound’s specific antimicrobial effects remain unexplored, its unique structure warrants investigation. Researchers could assess its potential as an antimicrobial agent against specific pathogens.

Analgesic and Anti-Inflammatory Effects

Thiophenes have been associated with analgesic and anti-inflammatory properties . Although our compound’s activity in this regard is speculative, its structural features may contribute to modulating pain and inflammation pathways. Preclinical studies could shed light on its efficacy.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Compounds with similar structures have been studied for a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could explore the potential biological activities of “methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate”.

Eigenschaften

IUPAC Name |

methyl 4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S2/c1-21-15(18)10-2-4-12(5-3-10)23(19,20)17-7-6-13-11(9-17)8-14(16)22-13/h2-5,8H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPIAZSKPQNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2780208.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)